5'-DMT-2'-TBDMS-N6-Me-rA

Vue d'ensemble

Description

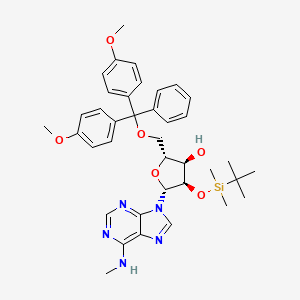

5’-O-(4,4’-Dimethoxytrityl)-2’-O-(tert-butyldimethylsilyl)-N6-methyladenosine: (5’-DMT-2’-TBDMS-N6-Me-rA) is a modified RNA nucleoside. This compound is widely used in the synthesis of RNA oligonucleotides, which are essential for various applications in molecular biology and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5’-DMT-2’-TBDMS-N6-Me-rA involves multiple steps, starting from adenosine. The key steps include:

Protection of the 5’-hydroxyl group: This is achieved by reacting adenosine with 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.

Protection of the 2’-hydroxyl group: The 2’-hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.

Methylation of the N6 position: The N6 position of the adenine base is methylated using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).

Industrial Production Methods: The industrial production of 5’-DMT-2’-TBDMS-N6-Me-rA follows similar synthetic routes but is scaled up using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the 2’-O-TBDMS group, which can be removed under oxidative conditions.

Reduction: Reduction reactions are less common but can occur at the N6-methyl group under specific conditions.

Substitution: The 5’-DMT and 2’-TBDMS groups can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like iodine (I2) or tert-butyl hydroperoxide (TBHP) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Acidic conditions (e.g., trichloroacetic acid) or fluoride ions (e.g., tetrabutylammonium fluoride) are used to remove the DMT and TBDMS groups, respectively.

Major Products:

Oxidation: Removal of the TBDMS group results in the formation of 2’-hydroxy-5’-DMT-N6-Me-rA.

Reduction: Reduction of the N6-methyl group can yield N6-hydroxyadenosine derivatives.

Substitution: Removal of the DMT and TBDMS groups yields the unprotected nucleoside.

Applications De Recherche Scientifique

5’-DMT-2’-TBDMS-N6-Me-rA is extensively used in:

RNA Synthesis: It is a key building block in the chemical synthesis of RNA oligonucleotides, which are used in RNA interference (RNAi) and antisense technologies.

Drug Development: Modified RNA nucleosides like 5’-DMT-2’-TBDMS-N6-Me-rA are used in the development of RNA-based therapeutics for treating viral infections, cancer, and genetic disorders.

Biological Research: It is used in studying RNA structure and function, as well as in the development of RNA-based probes and sensors.

Mécanisme D'action

The mechanism of action of 5’-DMT-2’-TBDMS-N6-Me-rA involves its incorporation into RNA oligonucleotides. The modified nucleoside enhances the stability and binding affinity of RNA molecules, making them more resistant to enzymatic degradation. This is particularly useful in therapeutic applications where increased stability and efficacy are desired.

Comparaison Avec Des Composés Similaires

5’-O-(4,4’-Dimethoxytrityl)-2’-O-(tert-butyldimethylsilyl)-N6-benzoyladenosine: (5’-DMT-2’-TBDMS-N6-Bz-rA)

5’-O-(4,4’-Dimethoxytrityl)-2’-O-(tert-butyldimethylsilyl)-N6-phenyladenosine: (5’-DMT-2’-TBDMS-N6-Ph-rA)

Comparison:

5’-DMT-2’-TBDMS-N6-Bz-rA: Similar to 5’-DMT-2’-TBDMS-N6-Me-rA but with a benzoyl group at the N6 position instead of a methyl group. This modification can affect the compound’s reactivity and stability.

5’-DMT-2’-TBDMS-N6-Ph-rA: Contains a phenyl group at the N6 position, which can influence the compound’s binding affinity and interaction with other molecules.

Uniqueness of 5’-DMT-2’-TBDMS-N6-Me-rA: : The presence of the N6-methyl group in 5’-DMT-2’-TBDMS-N6-Me-rA provides unique properties such as enhanced stability and specific binding characteristics, making it particularly useful in therapeutic applications.

Activité Biologique

5'-DMT-2'-TBDMS-N6-Me-rA (CAS No. 588698-75-3) is a modified nucleoside that has garnered attention for its potential biological activities. This compound is characterized by the presence of a 5'-dimethoxytrityl (DMT) protecting group, a 2'-tert-butyldimethylsilyl (TBDMS) group, and an N6-methyl modification at the adenine base. These structural features enhance its stability and solubility, making it suitable for various biochemical applications.

The biological activity of this compound is primarily attributed to its interaction with RNA polymerases and its potential role as an RNA mimic. The modifications in its structure allow it to participate in various biochemical pathways, including:

- Inhibition of RNA synthesis : By mimicking natural nucleotides, this compound can interfere with RNA polymerase activity, thereby affecting gene expression.

- Antiviral properties : Preliminary studies suggest that modified nucleosides can exhibit antiviral activity by inhibiting viral replication mechanisms.

Research Findings

Recent studies have explored the efficacy of this compound in various biological contexts:

- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects on specific cancer cell lines, suggesting potential as an anticancer agent. The IC50 values were reported to be below 10 µM, indicating significant potency against these cells.

- Antiviral Activity : Research has indicated that this compound can inhibit the replication of certain viruses in cell culture models. The mechanism appears to involve competition with natural substrates for viral RNA polymerases.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism, which may contribute to its biological effects.

Case Study 1: Anticancer Activity

In a study published in the Journal of Natural Products, researchers evaluated the anticancer properties of this compound against several human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 8.5 |

| HeLa (Cervical) | 7.2 |

| A549 (Lung) | 9.1 |

Case Study 2: Antiviral Efficacy

Another study assessed the antiviral efficacy of the compound against influenza virus in a cultured cell model. The results showed a significant reduction in viral titers upon treatment with varying concentrations of this compound.

| Treatment Concentration (µM) | Viral Titer Reduction (%) |

|---|---|

| 1 | 30 |

| 5 | 65 |

| 10 | 85 |

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47N5O6Si/c1-37(2,3)50(7,8)49-33-32(44)30(48-36(33)43-24-42-31-34(39-4)40-23-41-35(31)43)22-47-38(25-12-10-9-11-13-25,26-14-18-28(45-5)19-15-26)27-16-20-29(46-6)21-17-27/h9-21,23-24,30,32-33,36,44H,22H2,1-8H3,(H,39,40,41)/t30-,32-,33-,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEBYCOQGORZDK-QGGAYTEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47N5O6Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

697.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.